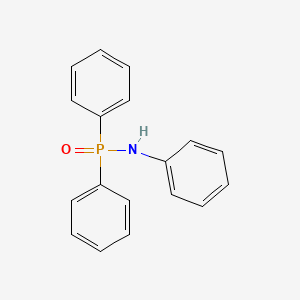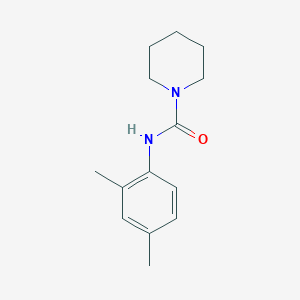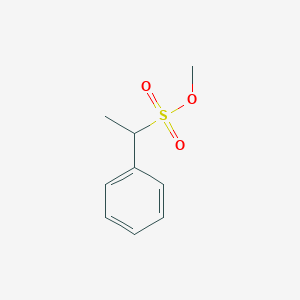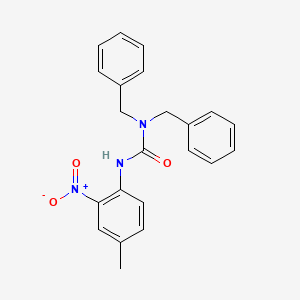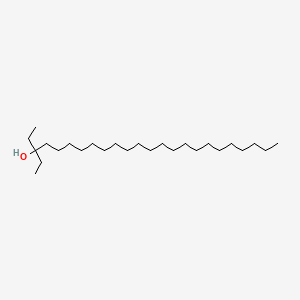![molecular formula C21H14O B11955303 10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 14659-82-6](/img/structure/B11955303.png)
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one is an organic compound with the molecular formula C21H14O It is a member of the dibenzocycloheptene family, characterized by a tricyclic structure consisting of two benzene rings fused to a seven-membered cycloheptene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one can be synthesized through a multi-step process. One common method involves the reaction of diphenyl ketone with hydroxylamine to form diphenyl ketone oxime, which then undergoes cyclization to yield the target compound . Another synthetic route involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O) .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products
Mécanisme D'action
The mechanism of action of 10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-dibenzo[a,d]cyclohepten-5-one: Lacks the phenyl group at the 10-position.
10-methyl-5H-dibenzo[a,d]cyclohepten-5-one: Contains a methyl group instead of a phenyl group at the 10-position.
10-ethyl-5H-dibenzo[a,d]cyclohepten-5-one: Contains an ethyl group at the 10-position.
Uniqueness
10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one is unique due to the presence of the phenyl group at the 10-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propriétés
Numéro CAS |
14659-82-6 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
9-phenyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C21H14O/c22-21-17-11-5-4-10-16(17)14-20(15-8-2-1-3-9-15)18-12-6-7-13-19(18)21/h1-14H |
Clé InChI |
BVNBQDWDDAHDRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

